molecular formula C24H27FN2O4 B15100067 1-[3-(dimethylamino)propyl]-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15100067
M. Wt: 426.5 g/mol
InChI Key: WMGQXHVBQQTSSZ-LSDHQDQOSA-N
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Description

1-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrol-2-one core, which is often associated with biological activity and pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is not well-documented. compounds with similar structures often interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(dimethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(diethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of substituents, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H27FN2O4

Molecular Weight

426.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H27FN2O4/c1-15-6-8-16(9-7-15)21-20(22(28)17-10-11-19(31-4)18(25)14-17)23(29)24(30)27(21)13-5-12-26(2)3/h6-11,14,21,28H,5,12-13H2,1-4H3/b22-20+

InChI Key

WMGQXHVBQQTSSZ-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)F)\O)/C(=O)C(=O)N2CCCN(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CCCN(C)C

Origin of Product

United States

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